![molecular formula C26H28N2O2 B4987183 N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B4987183.png)
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide, also known as BML-210, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on various biological processes, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide involves its ability to inhibit the activity of the enzyme histone deacetylase (HDAC). HDACs play a critical role in the regulation of gene expression, and their inhibition by N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide leads to changes in the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of inflammation. Additionally, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide is its ability to selectively inhibit HDAC activity, making it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide. One area of interest is the development of more potent analogs of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide for use in cancer therapy and other applications. Additionally, further studies are needed to elucidate the precise mechanism of action of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide and its effects on various biological processes. Finally, clinical trials are needed to determine the safety and efficacy of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide in humans.
Synthesemethoden
The synthesis of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide involves several steps, including the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenol to obtain the desired amide intermediate, which is then further reacted with 3,4-dimethylbenzoyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various inflammatory and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-17-6-7-20(16-18(17)2)25(30)28-23-14-12-22(13-15-23)27-24(29)19-8-10-21(11-9-19)26(3,4)5/h6-16H,1-5H3,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBMUMARWUKJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.